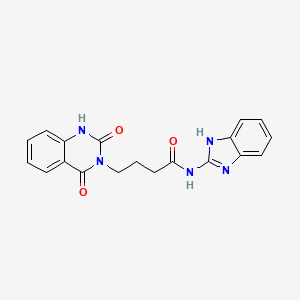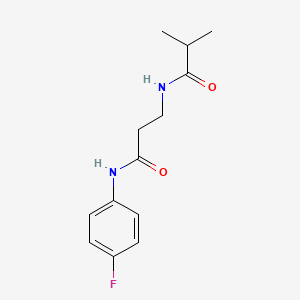
N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
概要
説明
N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties These structures are known for their biological activities and are often found in pharmaceutical compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the construction of the quinazolinone moiety. The final step would involve coupling these two structures through a butanamide linker. Common reagents might include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole or quinazolinone rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include a range of temperatures, solvents, and catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be studied for its potential as a bioactive molecule. The benzimidazole and quinazolinone moieties are known for their antimicrobial, antifungal, and anticancer activities, suggesting that this compound might exhibit similar properties.
Medicine
In medicine, this compound could be investigated as a potential therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might also make it useful in various industrial applications, such as catalysis or material science.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological activity. Generally, compounds with benzimidazole and quinazolinone structures can interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzimidazole or quinazolinone derivatives, such as:
- Benzimidazole-based drugs like albendazole and mebendazole.
- Quinazolinone-based drugs like gefitinib and erlotinib.
Uniqueness
What sets N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide apart is its combined structure, which might confer unique biological activities or chemical properties not seen in simpler benzimidazole or quinazolinone derivatives. This dual functionality could make it a versatile compound in various fields of research and application.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-16(23-18-20-14-8-3-4-9-15(14)21-18)10-5-11-24-17(26)12-6-1-2-7-13(12)22-19(24)27/h1-4,6-9H,5,10-11H2,(H,22,27)(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQISXPTYUMWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4454663.png)
![5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4454671.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4454683.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4454690.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4454697.png)
![N-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4454710.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4454724.png)
![N-(3-Fluorophenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4454737.png)
![2-chloro-N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4454747.png)

![1-acetyl-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4454758.png)
![N-(2,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4454763.png)
![5-[2-(1H-imidazol-2-yl)phenyl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole trifluoroacetate](/img/structure/B4454769.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4454770.png)
